1,7-Dioxa-4,10-dithiaspiro[5.5]undecane
Description
Classification and Nomenclature of Spiro[5.5]undecane Systems
The naming of spiro compounds follows a systematic set of rules established by the International Union of Pure and Applied Chemistry (IUPAC). qmul.ac.uk This nomenclature was first proposed by Adolf von Baeyer for bicyclic compounds sharing a single common atom. qmul.ac.uk
The system for naming monospiro compounds involves several key components:
Prefix 'spiro' : This indicates that the rings in the system share one common atom. qmul.ac.uk
von Baeyer Descriptor : Square brackets enclose the number of atoms in each ring linked to the spiro atom, excluding the spiro atom itself. These numbers are separated by a full stop and are listed in ascending order. qmul.ac.uk For a spiro[5.5]undecane system, this means there are five atoms in each ring connected to the central spiro atom.
Parent Hydrocarbon Name : The name concludes with the name of the alkane corresponding to the total number of atoms in the entire spiro system. qmul.ac.uk An undecane (B72203) has a total of eleven carbon atoms. nih.gov
In the case of 1,7-Dioxa-4,10-dithiaspiro[5.5]undecane , the name is broken down as follows:
1,7-Dioxa-4,10-dithia : This prefix indicates the presence and location of heteroatoms. "Dioxa" refers to two oxygen atoms, and "dithia" refers to two sulfur atoms. The numbers (1, 7, 4, 10) specify their positions within the ring structure.
spiro[5.5] : This signifies a spiro compound with two rings, each having 5 atoms connected to the spiro carbon, for a total of 11 atoms in the skeleton. qmul.ac.uk
undecane : This indicates that the total number of atoms forming the backbone of the two rings is eleven. nih.gov
Numbering of the spiro[5.5]undecane system begins in the smaller ring, adjacent to the spiro atom, and proceeds around that ring before continuing to the second ring. youtube.com However, for spiro[5.5] systems where the rings are of equal size, the choice of the first ring is determined by the location of heteroatoms or substituents.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 180-86-9 sigmaaldrich.com |
| Molecular Formula | C₇H₁₂O₂S₂ sigmaaldrich.com |
| Structure | A spirocyclic compound with a central carbon atom shared by two six-membered rings. One ring contains two sulfur atoms, and the other contains two oxygen atoms. |
| Classification | Spiroheterocycle |
Data sourced from commercial suppliers for this rare chemical, which note that extensive analytical data is not typically collected. sigmaaldrich.com
Significance of Spiroheterocycles as Architecturally Complex Scaffolds in Organic Research
Spiroheterocycles are recognized as "privileged scaffolds" in medicinal chemistry and materials science due to their unique and complex three-dimensional structures. nih.gov The rigid and defined spatial arrangement of atoms conferred by the spiro junction often leads to novel chemical, physical, and biological properties. mdpi.com
Key areas where spiroheterocycles are significant include:
Drug Discovery and Medicinal Chemistry : The incorporation of a spirocyclic moiety can enhance the potency and selectivity of drug candidates. nih.gov These structures are found in numerous natural products and have been investigated for a range of bioactivities, including antitumor, antiparasitic, and antitubercular properties. nih.gov The rigid framework allows for precise positioning of functional groups to interact with biological targets. mdpi.com
Materials Science : Spiroheterocyclic compounds are utilized in the development of materials with specific electronic and optical properties. walshmedicalmedia.com Their unique architecture makes them valuable in the design of organic electronics and sensors. walshmedicalmedia.com For example, certain spiro compounds exhibit photochromism, the ability to change color upon exposure to light. mdpi.com
Agrochemicals : The structural diversity of spiro compounds is also applied in the creation of new pesticides and herbicides, where selectivity against specific pests or pathogens is crucial. walshmedicalmedia.com
Synthetic Chemistry : The synthesis of these complex molecules presents a significant challenge, driving the development of new and innovative chemical reactions and strategies. nih.gov Constructing the congested carbon center at the spiro junction often requires sophisticated synthetic methods. nih.gov
Historical Context of Dioxa- and Dithiaspiro[5.5]undecane Investigations
While research specifically on this compound is limited due to its status as a rare chemical, the broader family of dioxa- and dithiaspiro[5.5]undecanes has been a subject of scientific inquiry. sigmaaldrich.com
Investigations into related compounds provide insight into the chemical behavior of this structural class. For instance, 1,7-dioxaspiro[5.5]undecane , a pheromone of the olive fly (Bactrocera oleae), has been studied extensively. mdpi.comnih.gov It was first isolated from the female insect, and its synthesis was achieved by multiple research groups in the early 1980s. mdpi.com Studies on this compound have explored its conformations and interactions with water molecules. rsc.org
Similarly, research has been conducted on sulfur-containing analogues. A 1982 study presented the carbon-13 chemical shift data for a series of 1,7-dioxa-, 1-oxa-7-thia-, and 1,7-dithiaspiro[5.5]undecanes . researchgate.net This research was crucial for determining the structural and stereochemical assignments of these compounds and showed that the unsubstituted versions exist in a specific, preferred conformation. researchgate.net The study also noted that chemical shift parameters developed for simple cyclohexane (B81311) rings could be applied to the sulfur-containing heterocycles but not as effectively to the oxygen-containing ones. researchgate.net
The synthesis of various tricyclic monothioacetals and dithioacetals within the spiro[5.5]undecane framework has also been reported, with a focus on understanding the influence of stereoelectronic effects on their formation and stability. researchgate.net These foundational studies on related structures have built a knowledge base that informs the understanding of more complex derivatives like this compound.
Structure
3D Structure
Properties
CAS No. |
180-86-9 |
|---|---|
Molecular Formula |
C7H12O2S2 |
Molecular Weight |
192.3 g/mol |
IUPAC Name |
1,7-dioxa-4,10-dithiaspiro[5.5]undecane |
InChI |
InChI=1S/C7H12O2S2/c1-3-10-5-7(8-1)6-11-4-2-9-7/h1-6H2 |
InChI Key |
AWILEVAQJGDCFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC2(O1)CSCCO2 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 1,7 Dioxa 4,10 Dithiaspiro 5.5 Undecane and Analogues
Retrosynthetic Analysis of the Spiro[5.5]undecane Core
Retrosynthetic analysis is a powerful technique for devising synthetic routes to complex target molecules by breaking them down into simpler, commercially available, or easily prepared starting materials. For the spiro[5.5]undecane core, this process involves strategically disconnecting bonds to reveal plausible precursors. In the synthesis of the sesquiterpene β-chamigrene, which contains a spiro[5.5]undecane carbon framework, a key retrosynthetic step is a Diels-Alder disconnection, which breaks the spirocycle into a cyclohexanone (B45756) derivative and a diene. nih.govnih.gov
Applying this logic to the heteroatomic 1,7-Dioxa-4,10-dithiaspiro[5.5]undecane, the primary disconnections are the four carbon-heteroatom bonds linked to the central spiro carbon. This reveals a central carbonyl-containing component and two separate difunctional chains.
Key Retrosynthetic Disconnections for this compound:
Route A: A disconnection of the two C-O bonds and two C-S bonds around the spiro center points to a central six-membered ketone precursor, such as cyclohexanone or a derivative, and two open-chain nucleophiles: 1,2-ethanedithiol (B43112) and 1,3-propanediol (B51772). The synthesis would then involve a sequential or one-pot condensation.
Route B: A more convergent strategy involves disconnecting the molecule into two heterocyclic rings. This might envision a precursor like 3,3-dimethyl-2-methylenecyclohexanone reacting with a suitable diene in a Diels-Alder reaction to form the spiro ketone, which could then be further elaborated. nih.gov
Route C: For substituted analogues, the analysis could involve breaking down a more complex structure, such as a polyfunctionalized cyclohexanone, which itself could be assembled via multicomponent reactions. researchgate.net
The choice of disconnection strategy depends on the availability of starting materials and the desired substitution patterns on the final spirocyclic skeleton.
Cyclization Reactions for Spiroketal and Spirodithioketal Formation
The formation of the spirocyclic core of this compound relies on cyclization reactions that form the ketal and dithioketal moieties. These reactions typically involve the condensation of a ketone with diols and dithiols.
The formation of both dithiolanes and dithianes from carbonyl compounds is commonly achieved through catalysis by Brønsted or Lewis acids. organic-chemistry.org This principle is central to the synthesis of the this compound core. The reaction involves the acid-catalyzed addition of thiol groups across a carbonyl group, followed by intramolecular cyclization and dehydration to yield the stable spirodithioketal.
A variety of catalysts have been proven effective for this transformation, offering different levels of reactivity and selectivity. For instance, yttrium triflate is a highly efficient catalyst for the chemoselective protection of aldehydes. organic-chemistry.org Other potent catalysts include tungstophosphoric acid (H₃PW₁₂O₄₀), which works effectively in the absence of a solvent, and perchloric acid adsorbed on silica (B1680970) gel (HClO₄-SiO₂), which serves as a reusable catalyst for dithiane formation under solvent-free conditions. organic-chemistry.org The synthesis of the mixed oxa-dithia spirocycle would involve the reaction of a ketone precursor with both a diol (like 1,3-propanediol) and a dithiol (like 1,2-ethanedithiol), likely in a stepwise manner to control the formation of the respective rings.
Modern synthetic chemistry increasingly focuses on modular and enantioselective methods to build libraries of complex molecules with high structural diversity and stereochemical purity. researchgate.netnih.gov For substituted spiro[5.5]undecane systems, these approaches are particularly valuable. Enantioselective synthesis can be achieved by combining organocatalysis with transition metal catalysis, a powerful strategy for creating optically pure compounds with chiral quaternary centers. nih.gov
Key strategies applicable to the synthesis of chiral this compound analogues include:
Organocatalytic 1,3-Dipolar Cycloadditions: Asymmetric catalytic cycloadditions can construct spirooxindole skeletons with high enantiopurity, a strategy that could be adapted for other spirocyclic systems. rice.edu Chiral phosphoric acids, for example, have been shown to effectively catalyze three-component reactions to produce spiro derivatives with excellent stereoselectivities. rice.edu
Synergistic Catalysis: The combination of chiral aminocatalysis or N-heterocyclic carbene (NHC) catalysis with transition metal catalysis provides a robust toolbox for synthesizing enantiomerically enriched spiro heterocycles. nih.gov Non-covalent organocatalysts like thiourea (B124793) and squaramide derivatives are also widely used in conjunction with metal catalysts. nih.gov
These modular approaches allow for the variation of different components in a reaction, leading to a diverse range of substituted spiro compounds from simple precursors. nih.gov
The synthesis of spiro compounds has been significantly advanced by the development of diverse catalytic systems that promote efficiency, selectivity, and milder reaction conditions. researchgate.net Both organocatalysts and transition-metal-based catalysts play a crucial role in achieving high yields and stereoselectivities. researchgate.net
| Catalyst Type | Examples | Application in Spiro Synthesis | Reference |
| Organocatalysts | Squaramide, Thiourea derivatives, DABCO, DBU, Proline, Chiral Phosphoric Acids | Used in multicomponent reactions, Michael additions, and cycloadditions to create spiro-heterocycles with high stereoselectivity. researchgate.netrice.edu | researchgate.net, rice.edu |
| Transition-Metal Catalysts | Palladium, Rhodium, Copper, Gold complexes | Mediate a wide range of reactions including cycloadditions, alkylations, and cascade reactions to form spirocyclic frameworks. nih.govresearchgate.net | nih.gov, researchgate.net |
| Ionic Liquids | 1-methylimidazolium chloride | Can act as green and reusable catalysts, particularly in microwave-assisted multicomponent reactions to form spiro compounds. nih.gov | nih.gov |
| Lewis Acids | Yttrium triflate, Hafnium triflate | Catalyze the formation of thioacetals (dithianes/dithiolanes) from carbonyl compounds, a key step in forming the spirodithioketal moiety. organic-chemistry.org | organic-chemistry.org |
These catalytic methods are often employed in cascade or domino reactions, where multiple bond-forming events occur in a single pot, enhancing synthetic efficiency and generating molecular complexity rapidly. nih.gov
Chemo- and Regioselective Synthesis of Advanced Intermediates
The construction of complex or unsymmetrically substituted this compound analogues often requires the synthesis of advanced, polyfunctionalized intermediates. Achieving chemo- and regioselectivity during the synthesis of these precursors is critical. This involves selectively reacting one functional group in the presence of others or directing a reaction to a specific position on a molecule.
For example, a three-component reaction of α-alkenoyl ketene (B1206846) S,S-acetals with aldehydes and active methylene (B1212753) compounds can produce polyfunctionalized cyclohexanones in a highly regio- and diastereoselective manner. researchgate.net These cyclohexanones can then serve as advanced intermediates for the subsequent spirocyclization step. Similarly, one-pot Knoevenagel-Diels-Alder reactions, catalyzed by L-proline, can assemble complex terpenyl-substituted dioxaspiro[5.5]undecane-triones, demonstrating excellent control over the formation of multiple bonds and stereocenters. researchgate.net The use of protecting groups and the careful selection of catalysts and reaction conditions are paramount to directing the reactivity and achieving the desired intermediate structure without side reactions.
Derivatization and Functionalization of the this compound Skeleton
Once the this compound core is assembled, further derivatization can introduce additional chemical functionality and structural diversity. The inherent chemical properties of the spiroketal and spirodithioketal moieties can be exploited for subsequent transformations.
While the spiroketal portion is relatively stable, the spirodithioketal offers more handles for functionalization. The protons on the carbon atoms adjacent to the sulfur atoms are acidic and can be removed by a strong base to generate a nucleophilic carbanion. This anion can then react with various electrophiles, such as alkyl halides or carbonyl compounds, to install new substituents on the dithiane ring.
Furthermore, inspiration can be drawn from the functionalization of analogous spiro systems. For example, 3,9-diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane (DETOSU), a diketene (B1670635) acetal (B89532) with the same spiro core, is a highly reactive monomer used to form polyorthoesters via polyaddition with diols. wikipedia.org This highlights the potential for functional groups attached to the spiro[5.5]undecane backbone to undergo further reactions, allowing for the synthesis of polymers or other complex architectures based on the this compound scaffold.
Pathways to Functionalized Dimethanol Derivatives
The synthesis of this compound and its analogues is critically dependent on the availability of appropriately substituted 2,2-disubstituted-1,3-propanediol precursors, often referred to as functionalized dimethanol derivatives. These diols form the central spirocyclic core of the target molecule. A variety of synthetic strategies have been developed to introduce diverse functionalities at the C2 position of the 1,3-propanediol backbone, allowing for the preparation of a wide range of analogues with tailored properties.
The primary and most established method for producing the parent 2,2-dimethyl-1,3-propanediol, also known as neopentyl glycol (NPG), involves the crossed aldol (B89426) condensation of isobutyraldehyde (B47883) with formaldehyde (B43269). chemicalbook.commdpi.com This reaction yields hydroxypivaldehyde as an intermediate, which is subsequently converted to neopentyl glycol through one of two main industrial routes: a Cannizzaro reaction with excess formaldehyde or, more commonly, catalytic hydrogenation. chemicalbook.commdpi.com The hydrogenation process is often preferred due to its higher yield and avoidance of stoichiometric byproducts like formates. google.com
Beyond the synthesis of the unsubstituted neopentyl glycol, significant research has focused on methodologies to introduce functional groups such as amino, nitro, and halo moieties onto the 2,2-disubstituted-1,3-propanediol scaffold. These functionalized diols are key intermediates for more complex spirocyclic structures.
One important class of functionalized precursors is the 2-amino-2-substituted-1,3-propanediols. A general and versatile two-step strategy to access these compounds starts from commercially available 2-amino-1,3-propanediols. rsc.org The amino group can be chemoselectively reacted with various electrophiles to introduce a wide array of functionalities. rsc.org An alternative approach involves the reaction of diethylacetamido malonate with an appropriate electrophile, such as 1-(2-iodoethyl)-4-octylbenzene, followed by reduction to yield the desired 2-amino-2-substituted-1,3-propanediol. google.com Furthermore, 2-amino-1,3-propanediol (B45262) itself can be synthesized via the reductive amination of 1,3-dihydroxyacetone (B48652) with ammonia (B1221849) or by reacting an alkoxyamine or benzylamine (B48309) with 1,3-dihydroxyacetone dimer followed by reduction. google.com
Nitro-functionalized diols represent another crucial class of precursors. For instance, 2-nitro-2-methyl-1,3-propanediol is synthesized through the condensation of nitroethane and formaldehyde. researchgate.net The synthesis of other 2-nitro-1,3-propanediols can be achieved by reacting nitromethane (B149229) with paraformaldehyde in the presence of a base like sodium methylate. google.com The nitro group in these compounds can serve as a handle for further chemical transformations, such as reduction to an amino group. The reduction of 2-bromo-2-nitro-1,3-propanediol (bronopol) with tin and hydrochloric acid has been shown to produce 2-amino-2-bromo-1,3-propanediol. nveo.org
Halogenated derivatives are also valuable intermediates. For example, 2,2-bis(bromomethyl)-1,3-propanediol (B29016) is prepared through the hydrobromination of pentaerythritol (B129877) using anhydrous hydrogen bromide.
The synthesis of diols with aryl substituents at the C2 position has also been explored. Diastereomerically pure (+)- and (-)-2,2-dimethyl-1,3-diphenyl-1,3-propanediols have been synthesized starting from diethyl malonate. researchgate.net
A summary of synthetic pathways to various functionalized dimethanol derivatives is presented in the table below.
| Target Derivative | Starting Materials | Key Reagents and Conditions | Reference(s) |
| 2,2-Dimethyl-1,3-propanediol (Neopentyl Glycol) | Isobutyraldehyde, Formaldehyde | 1. Aldol Condensation (e.g., Triethylamine catalyst) to form hydroxypivaldehyde. 2. Hydrogenation (e.g., Nickel or Copper chromite catalyst). | chemicalbook.commdpi.comgoogle.com |
| 2-Amino-2-(2-(4-octylphenyl)ethyl)-1,3-propanediol | Diethylacetamido malonate, 1-(2-iodoethyl)-4-octylbenzene | 1. Coupling reaction. 2. Reduction. | google.com |
| Functionalized 2-Amino-1,3-propanediols | 2-Amino-1,3-propanediol | Chemoselective reaction of the amino group with various electrophiles. | rsc.org |
| 2-Nitro-2-methyl-1,3-propanediol | Nitroethane, Formaldehyde | Condensation reaction. | researchgate.net |
| Sodium salt of 2-Nitro-1,3-propanediol | Nitromethane, Paraformaldehyde | Reaction with sodium methylate in methanol. | google.com |
| 2-Amino-2-bromo-1,3-propanediol | 2-Bromo-2-nitro-1,3-propanediol (Bronopol) | Reduction with Tin (Sn) and Hydrochloric acid (HCl). | nveo.org |
| 2,2-Diphenyl-1,3-propanediol | Diethyl malonate | Synthesis followed by resolution. | researchgate.net |
These methodologies provide a robust toolbox for the synthesis of a diverse array of functionalized dimethanol derivatives, which are essential building blocks for the construction of this compound and its analogues.
Stereoelectronic Effects and Conformational Analysis in 1,7 Dioxa 4,10 Dithiaspiro 5.5 Undecane Systems
Theoretical Frameworks of Stereoelectronic Interactions
Stereoelectronic effects are critical in determining the most stable conformations of saturated heterocyclic compounds. e-tarjome.com These effects arise from the interaction between electron orbitals, where the geometry is optimized to maximize the interaction between the most effective electron donor and the best acceptor orbital. e-tarjome.com
The anomeric effect describes the thermodynamic preference for an electronegative substituent on a carbon atom adjacent to a heteroatom in a ring to adopt an axial orientation, contrary to what would be predicted by steric hindrance alone. wikipedia.orgscripps.edu This phenomenon is fundamentally a stabilizing hyperconjugative interaction. It involves the delocalization of electron density from a lone pair (n) of the endocyclic heteroatom into the antibonding sigma orbital (σ) of the adjacent, exocyclic C-X bond. wikipedia.org For this interaction to be maximal, the donor lone pair and the acceptor σ orbital must be anti-periplanar (oriented at 180° to each other), a condition perfectly met when the substituent is axial. wikipedia.orgchemtube3d.com
In spiroketal systems like 1,7-Dioxaspiro[5.5]undecane, the anomeric effect is a dominant conformation-controlling factor. nih.gov The most stable conformation is typically the one that maximizes the number of anomeric stabilizations. chemtube3d.comillinois.edu For a [5.5] spiroketal, the ideal conformation allows for two such interactions, where a lone pair from each ring's heteroatom is anti-periplanar to the C-O or C-S bond of the other ring. chemtube3d.com
The introduction of sulfur into the spirocyclic framework, as in 1,7-Dioxa-4,10-dithiaspiro[5.5]undecane, modulates the anomeric effect. Sulfur is less electronegative than oxygen and possesses more diffuse 3p lone-pair orbitals compared to oxygen's 2p orbitals. This alters the donor and acceptor properties of the orbitals involved. The relevant interactions in this mixed O,S-spiroketal are n(O) → σ(C-S) and n(S) → σ(C-O). Studies on related monothio and dithioacetal systems have shown that the anomeric effect involving sulfur is significant and of a similar order of magnitude to that of oxygen. researchgate.net
The exo-anomeric effect is a related stereoelectronic interaction that pertains to the orientation of substituents on the exocyclic atom of an anomeric linkage. scripps.edu It describes the preference for a specific rotational conformation (rotamer) around the bond connecting the ring to the exocyclic group to maximize hyperconjugation. nih.govusp.br Specifically, it involves the delocalization of lone-pair electrons from the exocyclic heteroatom into the antibonding orbital of the endocyclic C-O bond.
Computational Investigations of Conformational Landscapes
To precisely understand and quantify the energetic contributions of these stereoelectronic effects, researchers employ sophisticated computational chemistry methods.
Hybrid Density Functional Theory (DFT), particularly using functionals like B3LYP, has proven to be a reliable and powerful tool for studying the conformational properties of heterocycles. e-tarjome.comnih.gov These methods, often paired with basis sets such as 6-311+G**, allow for the accurate optimization of molecular geometries and the calculation of electronic energies for various conformers. e-tarjome.com
Ab initio molecular orbital methods, such as Møller-Plesset perturbation theory (MP2), offer an even higher level of theory. e-tarjome.com They are often used to validate the results obtained from DFT calculations, providing benchmark data on the relative stabilities of different conformations. e-tarjome.com For spiro systems, these calculations can map the potential energy surface, identifying the low-energy conformers and the transition states that separate them.
Natural Bond Orbital (NBO) analysis is an essential computational technique used to translate complex quantum mechanical wavefunctions into chemically intuitive donor-acceptor interactions. e-tarjome.comnih.gov It localizes the electron density into a set of occupied Lewis-type orbitals (bonds and lone pairs) and unoccupied non-Lewis-type orbitals (antibonding and Rydberg orbitals). e-tarjome.com
The strength of stereoelectronic interactions, such as the anomeric effect, is quantified by calculating the second-order perturbation theory energy, E(2). This value represents the energy of delocalization from a filled donor NBO (like an oxygen or sulfur lone pair, n) to an empty acceptor NBO (like a C-S or C-O antibonding orbital, σ). nih.gov A higher E(2) value signifies a stronger hyperconjugative interaction and greater stabilization. nih.gov For this compound, NBO analysis can precisely quantify the energies of the key n(O) → σ(C-S) and n(S) → σ*(C-O) interactions that define its conformational preferences.
| Donor NBO | Acceptor NBO | Interaction Type | Typical E(2) (kcal/mol) |
|---|---|---|---|
| n(O) | σ(C-O) | Standard Anomeric Effect | ~5-6 |
| n(O) | σ(C-S) | O-C-S Anomeric Effect | Variable, depends on geometry |
| n(S) | σ(C-O) | S-C-O Anomeric Effect | Variable, generally significant |
| n(S) | σ(C-S) | Dithioacetal Anomeric Effect | ~2-3 |
Note: The values presented are illustrative and can vary significantly based on the specific molecular geometry and computational method.
While electronic energy is a primary factor, the relative stability of conformers in a real system is determined by the Gibbs free energy (G), which also accounts for vibrational, rotational, and translational contributions, including entropy (S). e-tarjome.com Computational methods can calculate these thermodynamic parameters. The relative Gibbs free energy difference (ΔG) between conformers allows for the prediction of their equilibrium population distribution.
Studies on analogous systems like 1,7-dioxaspiro[5.5]undecane and 1,7-dithiaspiro[5.5]undecane have shown that conformations benefiting from two anomeric effects are significantly more stable than those with one or zero. e-tarjome.com For instance, in 1,7-dithiaspiro[5.5]undecane, the conformer with two anomeric effects (A) is more stable than conformers with one (B) or zero (C) such effects by 2.01 and 4.11 kcal/mol, respectively, at the B3LYP/6-311+G* level. e-tarjome.com Similar trends, though with different energy values, are expected for the mixed this compound system, reflecting the specific energetic contributions of the O-C-S linkages.
| Compound | Conformer B (One AE) vs. A (Two AEs) | Conformer C (Zero AEs) vs. A (Two AEs) | Reference |
|---|---|---|---|
| 1,7-Dioxaspiro[5.5]undecane | 3.74 | 8.17 | e-tarjome.com |
| 1,7-Dithiaspiro[5.5]undecane | 2.01 | 4.11 | e-tarjome.com |
Data calculated at the B3LYP/6-311+G level of theory. e-tarjome.com Conformer A possesses two anomeric effects, B has one, and C has none.*
Reactivity and Mechanistic Studies of 1,7 Dioxa 4,10 Dithiaspiro 5.5 Undecane and Analogues
Mechanistic Pathways of Spiro Dithioketal Formation
The formation of spiro dithioketals, such as 1,7-dioxa-4,10-dithiaspiro[5.5]undecane, is a fundamental process in organic synthesis, often utilized for the protection of carbonyl groups or as a key step in the construction of complex molecular architectures. The mechanism is a classic example of acid-catalyzed nucleophilic addition to a carbonyl group, proceeding through several distinct, reversible steps.
The reaction is typically initiated by the protonation of a carbonyl oxygen by an acid catalyst (e.g., H₂SO₄, TsOH). masterorganicchemistry.com This protonation significantly enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. youtube.comyoutube.com In the context of forming a spiro dithioketal, the nucleophile is a dithiol. The first thiol group attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.comyoutube.com
Following the initial attack, a proton transfer occurs from the newly added sulfur atom to one of the oxygen atoms of the original diol or carbonyl, forming a good leaving group (water). youtube.com The elimination of a water molecule results in the formation of a resonance-stabilized thionium (B1214772) ion. The second thiol group within the same molecule then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the thionium ion. This final ring-closing step, followed by deprotonation, yields the stable spiro dithioketal ring system. youtube.comyoutube.com The entire process is an equilibrium, and the formation of the spiro dithioketal can often be driven to completion by removing water as it is formed. youtube.com
Ring-Opening Reactions of Spiro[5.5]undecane Frameworks
The spiro[5.5]undecane framework, particularly when containing heteroatoms like sulfur, can undergo a variety of ring-opening reactions, providing synthetic routes to functionalized acyclic or alternative heterocyclic systems. The specific reaction pathway is highly dependent on the reagents employed and the substitution pattern of the spirocycle.
Reductive cleavage is a common method for opening the dithiane rings. Reagents like Raney nickel are widely used for desulfurization, which results in the complete removal of the sulfur atoms and their replacement with hydrogen atoms, effectively converting the dithioketal back to a methylene (B1212753) group. nih.govresearchgate.net This transformation is particularly useful in multi-step syntheses where the dithiane group has served its purpose as a temporary protecting group or a synthetic linchpin. researchgate.netacs.org Another approach involves the use of strong reducing agents like lithium aluminum hydride (LiAlH₄), often in combination with a Lewis acid such as aluminum chloride (AlCl₃). elsevierpure.com Studies on analogous spiroketals have shown that this can lead to the cleavage of one of the C-O or C-S bonds. For instance, the reductive ring opening of 9,9-dimethyl-1,6-dioxaspiro[4.5]decane was found to proceed via direct hydride transfer to the spirocarbon, leading to a substituted tetrahydropyran. elsevierpure.com
The presence of the spiro center can also lead to more complex rearrangements under certain conditions. For highly strained spiro systems, ring expansion or rearrangement can be induced thermally or by Lewis acids, driven by the release of ring strain. nih.gov While this compound is a relatively stable system, the possibility of such reactions exists, particularly with appropriately substituted derivatives.
Chemoselective Cleavage and Transformations of Dithiane Moieties
The dithiane moiety within the this compound structure is a versatile functional group that can be selectively cleaved or transformed. The deprotection of dithianes to regenerate the parent carbonyl group is a crucial reaction in organic synthesis, and a vast number of methods have been developed to achieve this transformation. nih.gov The choice of reagent is critical for chemoselectivity, especially to avoid the cleavage of the ether linkages present in the molecule.
Methods for dithiane deprotection can be broadly categorized as oxidative, alkylative, or metal-ion assisted. Oxidative methods often employ reagents that oxidize the sulfur atoms, making the C-S bond more labile. Reagents such as 2-iodoxybenzoic acid (IBX) in DMSO have proven effective for this purpose. organic-chemistry.org Metal-ion assisted methods use salts of metals like Hg(II), Ag(I), or Cu(II) to coordinate to the sulfur atoms and facilitate hydrolysis. However, these methods often require stoichiometric amounts of toxic heavy metals.
Milder and more environmentally friendly methods have also been developed. For example, a mixture of polyphosphoric acid and acetic acid has been reported for the efficient deprotection of dithianes and dithiolanes under mild conditions. asianpubs.org The key to chemoselectivity in a molecule like this compound is to choose conditions that selectively target the dithiane moiety over the more stable ether bonds. The relative stability of ethers to many of the reagents used for dithiane cleavage often allows for this selective transformation. nih.govnih.gov
Beyond cleavage, the sulfur atoms themselves can be transformed. For instance, they can be oxidized to sulfoxides or sulfones, which alters the electronic properties and reactivity of the ring system.
Table 1: Selected Reagents for Dithiane Deprotection
| Reagent System | Typical Conditions | Reference |
|---|---|---|
| Raney Nickel | EtOH, reflux | nih.gov, researchgate.net |
| IBX / DMSO | Room temp. to 50 °C | organic-chemistry.org |
| Polyphosphoric Acid / Acetic Acid | 20-45 °C | asianpubs.org |
| CuCl₂ / CuO | Acetone, reflux | - |
| Hg(ClO₄)₂ | THF, H₂O | - |
Influence of Stereoelectronic and Steric Effects on Reaction Pathways and Selectivity
The reactivity and conformational preferences of this compound are profoundly influenced by a combination of stereoelectronic and steric effects. These subtle interactions dictate the three-dimensional shape of the molecule and control the trajectory of approaching reagents, thereby determining the outcome and selectivity of its reactions.
A key stereoelectronic phenomenon at play is the anomeric effect. wikipedia.org In a six-membered ring containing a heteroatom (like oxygen or sulfur), the anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (the carbon adjacent to the heteroatom) to occupy an axial position, which is counterintuitive to steric considerations. youtube.com This preference is explained by a stabilizing hyperconjugative interaction between a lone pair (n) on the ring heteroatom and the antibonding orbital (σ) of the adjacent C-substituent bond (n → σ). rsc.orgyoutube.com In this compound, both the dioxa and dithia rings can exhibit anomeric effects. The interaction is particularly significant in 1,3-dithiane (B146892) systems, where the longer C-S bonds and more diffuse sulfur orbitals can lead to substantial conformational biases. capes.gov.bracs.org These effects stabilize specific chair or twist-boat conformations, which in turn influences the molecule's reactivity.
Steric effects also play a crucial role. The spirocyclic nature of the molecule creates a rigid and congested framework. The bulky sulfur atoms of the dithiane ring, in particular, present significant steric hindrance. This steric bulk can direct incoming reagents to attack from the less hindered face of the molecule, leading to high diastereoselectivity in reactions such as alkylations or reductions. The interplay between minimizing steric repulsion and maximizing stabilizing stereoelectronic interactions determines the ground state conformation and the transition state energies for various reactions, ultimately controlling the reaction pathways and product selectivity. uwindsor.ca
Advanced Applications and Role in Complex Molecular Architecture Synthesis
Utilization of Dithioketals as Versatile C1-Synthons and Acyl Anion Equivalents
Dithioketals, and the broader class of dithioacetals, are sulfur analogs of ketals and acetals, formed by the reaction of a ketone or aldehyde with thiols. wikipedia.orgwikipedia.org These functional groups are not merely protecting groups for carbonyls; they are pivotal in a synthetic strategy known as "umpolung" or polarity inversion. wikipedia.org
Normally, the carbonyl carbon of an aldehyde or ketone is electrophilic. wikipedia.org However, when converted to a dithioketal, such as the one present in 1,7-Dioxa-4,10-dithiaspiro[5.5]undecane, the reactivity of this carbon atom is fundamentally altered. The protons on the carbon adjacent to the two sulfur atoms become acidic enough to be removed by a strong base, like n-butyllithium. wikipedia.org This deprotonation generates a stabilized carbanion, which is nucleophilic. wikipedia.org
Key Features of Dithioketals in Synthesis
| Feature | Description | Reference |
|---|---|---|
| Umpolung | Inversion of the normal electrophilic character of a carbonyl carbon to a nucleophilic character. | wikipedia.org |
| Acyl Anion Equivalent | The lithiated dithioketal behaves as a synthetic equivalent of an acyl anion (R-C=O⁻). | wikipedia.orgnih.gov |
| Protecting Group | Dithioketals are stable under both acidic and basic conditions, making them effective protecting groups for carbonyls. | wikipedia.orgnih.gov |
| C1-Synthon | The dithioketal moiety allows for the introduction of a single carbon unit into a molecule. | nih.gov |
Strategic Employment of Spiro[5.5]undecane Units in Natural Product Total Synthesis
The spiro[5.5]undecane core is a recurring structural element in a wide array of natural products, particularly in sesquiterpenes. rsc.org Its rigid conformation and defined stereochemistry make it a challenging and attractive target for total synthesis. Synthetic chemists have devised numerous strategies to construct this framework, often as the key step in the synthesis of complex bioactive molecules. rsc.orgrsc.org
The chamigrene family of sesquiterpenes, which comprises over 100 members, is characterized by the spiro[5.5]undecane core. rsc.org Many of these compounds, isolated from marine sources, exhibit interesting biological activities. rsc.orgacs.org The total synthesis of these molecules provides a platform to test and develop new synthetic methodologies. For instance, the synthesis of laurencenone C was achieved using a base-catalyzed aldol (B89426) condensation as the key spiro-cyclization step. rsc.org Similarly, a tandem Michael-aldol condensation was effectively used in a short and efficient synthesis of racemic β-vetivone. rsc.org
Examples of Natural Products Featuring the Spiro[5.5]undecane Core
| Natural Product | Family | Key Synthetic Strategy | Reference |
|---|---|---|---|
| Laurencenone C | Chamigrene Sesquiterpene | Base-catalysed aldol condensation | rsc.org |
| Majusculone | Chamigrene Sesquiterpene | Base-catalysed cyclization | rsc.org |
| β-Vetivone | Vetispirane Sesquiterpenoid | Tandem Michael-aldol condensation | rsc.org |
| (–)-Agarospirol | Agarofuran | Base-mediated cyclization of a 1,6-dicarbonyl | rsc.org |
Development of Spiro[5.5]undecane Derivatives as Core Scaffolds for Chemical Research
The unique three-dimensional structure of the spiro[5.5]undecane system has made it a valuable scaffold for designing novel molecules in medicinal chemistry and materials science. rsc.orgdergipark.org.tr By modifying the core structure with various functional groups, researchers can develop derivatives with tailored properties and biological activities. dergipark.org.tr
In medicinal chemistry, the spiro[5.5]undecane framework is present in compounds designed for a range of therapeutic targets. dergipark.org.tr For example, spiro[5.5]undecane-1,5,9-trione derivatives have been synthesized and investigated for their anti-cancer properties. dergipark.org.trresearchgate.net In a different application, derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane have been identified as highly potent inhibitors of soluble epoxide hydrolase (sEH), presenting them as potential drug candidates for treating chronic kidney diseases. nih.gov Further research into this scaffold has produced dual-acting ligands that are agonists at the μ-opioid receptor and antagonists at the sigma-1 receptor, a strategy aimed at developing safer and more effective analgesics. sci-hub.se
Beyond pharmaceuticals, spiro[5.5]undecane derivatives have found applications in materials science. Notably, 2,4,8,10-Tetraoxa-3,9-dithiaspiro[5.5]undecane, 3,3,9,9-tetraoxide, a complex derivative of the core structure, is utilized as an important organic intermediate, specifically as an additive for electrolytes in secondary batteries like lithium batteries. chemicalbook.com
Selected Spiro[5.5]undecane Derivatives and Their Applications
| Derivative Class | Application Area | Specific Example/Target | Reference |
|---|---|---|---|
| Spiro[5.5]undecane-triones | Medicinal Chemistry | Anti-cancer activity | dergipark.org.trresearchgate.net |
| 1-Oxa-4,9-diazaspiro[5.5]undecanes | Medicinal Chemistry | Soluble epoxide hydrolase (sEH) inhibitors for chronic kidney disease | nih.gov |
| 1-Oxa-4,9-diazaspiro[5.5]undecanes | Medicinal Chemistry | Dual μ-opioid receptor agonists / σ1R antagonists for pain management | sci-hub.se |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
